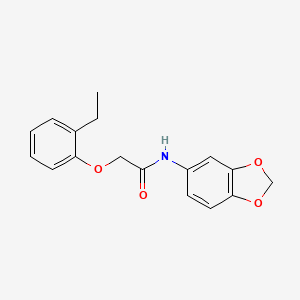

![molecular formula C19H26F2N2O3 B5509367 9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)

9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a broader class of compounds known as 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which have been prepared for antihypertensive screening. These compounds demonstrate significant biological activity, with variations in substituents affecting their potency (Clark et al., 1983).

Synthesis Analysis

The synthesis of related spirolactam derivatives, including those with hydroxyethyl groups, often involves multi-step routes. For example, a four-step route has been described for the synthesis of a related compound, 9-(2-hydroxyethyl)-7,11-dioxaspiro[5.5] undecane, showcasing the complexity and efficiency of these synthetic pathways (Pardhasaradhi et al., 1998).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds is characterized by their spirocyclic nature, incorporating nitrogen atoms within the framework. This structure has been explored for its potential in various chemical and pharmacological applications, with modifications leading to diverse biological activities (Blanco‐Ania et al., 2017).

Chemical Reactions and Properties

Diazaspiro compounds undergo a variety of chemical reactions, influenced by their unique molecular framework. The presence of nitrogen atoms and the spirocyclic structure allows for reactions such as aminomethylation, which has been utilized to synthesize novel derivatives with potential biological activity (Khrustaleva et al., 2017).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystallinity, are crucial for their application in medicinal chemistry. These properties are often determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and crystallography to understand the compound's behavior in different environments (Zeng et al., 2021).

Scientific Research Applications

Antihypertensive Applications

The compound has been prepared and screened for antihypertensive activity in the spontaneously hypertensive rat (SHR) model. The parent compound, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, demonstrated potent antihypertensive effects, primarily due to peripheral alpha 1-adrenoceptor blockade. This suggests potential applications of similar compounds in managing hypertension (Clark et al., 1983).

Synthesis and Bioactivity of Derivatives

The aminomethylation of Guareschi imides led to the synthesis of 7-substituted 1'-benzyl-2,4-dioxo-1H,5Hspiro[3,7-diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitrile derivatives, indicating a pathway for creating bioactive compounds with potential therapeutic applications (Khrustaleva et al., 2017).

Catalytic Synthesis Innovations

A one-pot, multi-component reaction catalyzed by Et3N facilitated the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives. This methodological advancement could simplify the synthesis of complex spirocyclic compounds for various scientific applications (Li et al., 2014).

Therapeutic Potentials

1,9-Diazaspiro[5.5]undecanes have been reviewed for their biological activity, demonstrating potential for treating a variety of disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This wide range of bioactivity underscores the compound's versatility in therapeutic applications (Blanco‐Ania et al., 2017).

Microwave-assisted Synthesis

The microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes and 2,9-diazaspiro[5.5]undecanes using a direct annulation approach has been reported. This technique could facilitate the rapid and efficient synthesis of diazaspirocycles for research and development purposes (Macleod et al., 2006).

properties

IUPAC Name |

9-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F2N2O3/c20-18(21)26-16-3-1-15(2-4-16)13-22-9-7-19(8-10-22)6-5-17(25)23(14-19)11-12-24/h1-4,18,24H,5-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNNNXVPLZBRLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCN(CC2)CC3=CC=C(C=C3)OC(F)F)CN(C1=O)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)

![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)

![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)

![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)

![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)